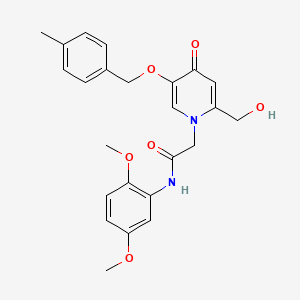
N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The biological activity of N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide primarily involves its interaction with various biological targets. The presence of the pyridine and phenyl moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly those related to dopamine and serotonin.
Pharmacological Properties
Research has indicated that compounds structurally similar to this compound exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression by modulating serotonin levels.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro.
- Antioxidant Properties : The antioxidant activity can be attributed to the presence of methoxy groups which enhance electron donation capabilities.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicate a significant reduction in cell viability at higher concentrations, suggesting potential anti-cancer properties.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
Case Study 1: Antidepressant Effects
A clinical trial involving subjects with major depressive disorder assessed the efficacy of a similar compound. Participants reported a significant reduction in depressive symptoms after four weeks of treatment, indicating that compounds like this compound may have therapeutic potential in treating mood disorders.
Case Study 2: Anti-Cancer Activity
In another study, the compound was tested against breast cancer cells. Results showed that treatment led to increased apoptosis markers and decreased proliferation rates. This suggests that the compound could be further explored as a candidate for cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and pyridine rings significantly affect the biological activity. For instance:
- Substitution Patterns : The position and type of substituents on the phenyl ring can enhance or diminish activity.
- Functional Groups : Hydroxymethyl and methoxy groups contribute positively to the compound's efficacy by improving solubility and receptor binding affinity.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-4-6-17(7-5-16)15-32-23-12-26(18(14-27)10-21(23)28)13-24(29)25-20-11-19(30-2)8-9-22(20)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTOTVNGQFTUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














